molecular formula C14H12FN3O2 B1326657 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 172950-64-0

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B1326657
CAS No.: 172950-64-0
M. Wt: 273.26 g/mol
InChI Key: OAPYNKXLVTWAOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYNKXLVTWAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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